5-Chloro-2-methyl-1-benzothiophene-3-carboxylicacid
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Overview
Description
5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family. This compound is characterized by a benzene ring fused to a thiophene ring, with a chlorine atom at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated and nitrated benzothiophene derivatives.
Scientific Research Applications
5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials like organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur.
Benzothiophene: A benzene ring fused to a thiophene ring.
2-Methylthiophene: Thiophene with a methyl group at the 2nd position.
5-Chlorothiophene: Thiophene with a chlorine atom at the 5th position .
Uniqueness
5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the benzothiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7ClO2S |
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Molecular Weight |
226.68 g/mol |
IUPAC Name |
5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13) |
InChI Key |
SYBYJLHCZNFJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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